Terlipressin

Übersicht

Beschreibung

Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used as a vasoactive drug in the management of low blood pressure and is effective in treating bleeding caused by esophageal varices and hepatorenal syndrome . This compound is a prodrug of lysine vasopressin, which means it is converted into its active form in the body .

Wirkmechanismus

Target of Action

Terlipressin, a synthetic analogue of vasopressin, primarily targets the vasopressin type 1 receptors (V1 receptors) located on vascular smooth muscle cells . These receptors play a crucial role in maintaining vascular tone and regulating blood pressure .

Mode of Action

This compound acts as a vasoconstrictor, predominantly in the splanchnic circulation . It binds to the V1 receptors, causing vasoconstriction, which narrows the blood vessels . This action increases peripheral vascular resistance, leading to an increase in blood pressure .

Biochemical Pathways

This compound is a prodrug of lypressin, also known as lysine vasopressin . The N-terminal glycyl residues of this compound are cleaved by various tissue peptidases to release lypressin, the pharmacologically active metabolite . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .

Pharmacokinetics

This compound is cleaved by endothelial peptidases, resulting in the slow release of the active drug, lypressin, over 4-6 hours . This pharmacokinetic property aids in intermittent intravenous dosing every 4-6 hours . This compound has a volume of distribution of 0.6-0.9 L/kg . After the glycyl residues are cleaved, this compound disappears from the circulation at a mean time of 24 minutes . The active metabolite lypressin is gradually released over the course of several hours .

Result of Action

The vasoconstrictive action of this compound on the splanchnic circulation reduces portal inflow . This compound has also been shown to dilate intrahepatic vessels, thereby reducing intrahepatic resistance to portal flow . By redistributing blood volume out of the splanchnic vascular territories, this compound exerts its main therapeutic effects: namely, the decreased perfusion of arterial or venous bleeding sites in the gastrointestinal tract, and the reversal of the harmful splanchnic distribution of body water which promotes the development of hepatorenal syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with conditions such as septic shock, bronchial asthma, respiratory deficiencies, uncontrolled hypertension, electrolyte derangements, cerebral or peripheral vascular diseases, cardiac arrhythmias, chronic renal insufficiency, acute coronary syndrome, coronary deficiencies, or previous myocardial infarction must use this compound with caution and strict patient monitoring . Furthermore, the drug’s efficacy can be affected by the patient’s age and renal function .

Biochemische Analyse

Biochemical Properties

Terlipressin is a prodrug of lysine vasopressin . It binds to the V1 receptor in splanchnic vessels, leading to a decrease in portal inflow and therefore portal pressure . This interaction reduces collateral blood flow, dropping blood flow and pressure in varices by 20–30% .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It increases systemic circulation, thereby raising the mean arterial pressure and hence the renal perfusion pressure . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the V1 receptor in splanchnic vessels . This binding decreases portal inflow and reduces collateral blood flow, thereby affecting the pressure in varices .

Temporal Effects in Laboratory Settings

Its role in decreasing portal pressure and its impact on renal perfusion pressure have been well-documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of blood pressure and renal perfusion . It interacts with the V1 receptor, which plays a crucial role in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its interaction with the V1 receptor . This interaction influences its localization and accumulation within the splanchnic vessels .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely to be localized in areas where the V1 receptor is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of terlipressin involves the use of protected amino acid fragments. The process typically starts with the preparation of this compound linear peptide resin using a solid-phase polypeptide method. This involves the sequential coupling of Fmoc-protected amino acids to a resin. The sequence used is R1-X-Cys(R2)-Tyr(tBu)-Phe-Gln(R3)-Asn(R3)-Cys(R2)-Pro-Lys(Boc)-Gly-resin, where X is Gly-Gly-Gly . The linear peptide is then subjected to acidolysis to obtain the crude this compound linear peptide, which is further oxidized and purified to yield pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reconstituting each vial with 5 mL of normal saline to prepare a 0.85 mg/5 mL solution. The solution is then administered through a peripheral or central line . The production process also involves lyophilization, where the solution is freeze-dried to obtain a sterile, preservative-free, white to off-white lyophilized powder .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terlipressin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Als Peptid kann es auch an Substitutionsreaktionen teilnehmen, die seine Aminosäurereste betreffen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Fmoc-geschützte Aminosäuren, Oxidationsmittel und Säuren für die Entschützung und Abspaltung vom Harz .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist seine aktive Form, Lysin-Vasopressin, die die gewünschten pharmakologischen Wirkungen entfaltet .

Wissenschaftliche Forschungsanwendungen

Terlipressin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird ausgiebig zur Behandlung von Komplikationen im Zusammenhang mit Leberzirrhose eingesetzt, wie z. B. Blutungen durch Ösophagusvarizen und das hepatorenale Syndrom . This compound wird auch in klinischen Studien eingesetzt, um seine Wirksamkeit bei verschiedenen Schockzuständen und Bedingungen mit vermindertem vasomotorischem Tonus zu untersuchen . Darüber hinaus wurde es auf seine potenziellen Vorteile bei der Behandlung von septischem Schock und anderen Zuständen untersucht, bei denen eine Vasokonstriktion erforderlich ist .

5. Wirkmechanismus

This compound wirkt als Agonist des Vasopressin-Rezeptors und zielt dabei speziell auf den V1-Rezeptor in den Splanchnikus-Gefäßen ab. Diese Bindung führt zu einer Vasokonstriktion, wodurch der Portalzufluss und -druck reduziert werden . Die Reduktion des Portaldrucks verbessert die hyperdynamische Zirkulation, erhöht das effektive Kreislaufvolumen und den renalen Perfusionsdruck . This compound ist pharmakologisch aktiv, wirkt aber auch als Prodrug für Lysin-Vasopressin, was zu seinen vasokonstriktorischen Wirkungen beiträgt .

Ähnliche Verbindungen:

- Vasopressin

- Lysin-Vasopressin

- Desmopressin

- Octreotid

Vergleich: this compound zeichnet sich durch eine längere Halbwertszeit und eine erhöhte Selektivität für den V1-Rezeptor im Vergleich zu endogenem Vasopressin aus . Im Gegensatz zu Vasopressin, das eine kürzere Wirkdauer hat, sorgt this compound für eine anhaltende Vasokonstriktion, wodurch es bei der Behandlung von Zuständen wie dem hepatorenalen Syndrom und Varizenblutungen wirksamer ist . Verglichen mit Octreotid, einem anderen Vasokonstriktor, der bei ähnlichen Zuständen eingesetzt wird, hat this compound in bestimmten klinischen Studien eine überlegene Wirksamkeit gezeigt .

Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Vergleich Mit ähnlichen Verbindungen

- Vasopressin

- Lysine vasopressin

- Desmopressin

- Octreotide

Comparison: Terlipressin is unique in its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . Unlike vasopressin, which has a shorter duration of action, this compound provides sustained vasoconstriction, making it more effective in managing conditions like hepatorenal syndrome and variceal bleeding . Compared to octreotide, another vasoconstrictor used in similar conditions, this compound has shown superior efficacy in certain clinical trials .

This compound’s unique properties and broad range of applications make it a valuable compound in both clinical and research settings.

Biologische Aktivität

Terlipressin is a synthetic analog of vasopressin, primarily used in the management of conditions associated with portal hypertension, such as bleeding esophageal varices and hepatorenal syndrome (HRS). Its biological activity is primarily mediated through the vasopressin-1 receptor (V1R), which leads to vasoconstriction and increased mean arterial pressure. This article delves into the pharmacodynamics, efficacy, safety profile, and clinical applications of this compound based on diverse sources.

This compound acts predominantly on V1R located in vascular smooth muscle, resulting in:

- Vasoconstriction : Increases systemic vascular resistance and mean arterial pressure.

- Renal Effects : Enhances renal perfusion and glomerular filtration rate (GFR), particularly beneficial in patients with HRS.

- Portal Pressure Reduction : Decreases portal venous pressure, alleviating complications from portal hypertension.

1. Hepatorenal Syndrome (HRS)

This compound has shown significant efficacy in reversing HRS, particularly type 1 HRS. Several clinical trials support its use:

- Efficacy Rates : In a meta-analysis of eight randomized controlled trials (RCTs) involving 974 patients, this compound demonstrated a reversal rate of 55.5% compared to 4.8% for placebo (P < 0.001) .

- Serum Creatinine Improvement : Mean serum creatinine levels decreased significantly with this compound treatment (MD −0.64 mg/dL; P < 0.001) .

| Endpoint | This compound (%) | Placebo (%) | P Value |

|---|---|---|---|

| HRS Reversal | 55.5 | 4.8 | <0.001 |

| Serum Creatinine Improvement | -0.64 mg/dL | N/A | <0.001 |

2. Bleeding Esophageal Varices

This compound is considered a first-line treatment for acute variceal bleeding due to its rapid action in reducing portal pressure:

- Mortality Reduction : Studies indicate a 34% decrease in mortality associated with initial hemostasis when treated with this compound .

- Treatment Success Rate : In a double-blind trial, treatment success was observed in 34% of patients receiving this compound compared to 13% receiving placebo (P = 0.008) .

Safety Profile

While this compound is generally well-tolerated, it is associated with several adverse events:

- Cardiovascular Events : Approximately 25–40% of patients may experience adverse effects, primarily cardiovascular due to vasoconstriction .

- Discontinuation Rates : About 40% of patients experiencing adverse events may require discontinuation of therapy .

| Adverse Event Type | Incidence (%) |

|---|---|

| Cardiovascular Events | 25–40 |

| Treatment Discontinuation | ~40 |

Case Study 1: Efficacy in HRS-AKI

A study involving 300 patients with acute kidney injury due to HRS showed that this compound significantly improved renal function compared to placebo (39% vs. 18%; P < 0.001). Notably, the need for renal replacement therapy was also lower in the this compound group .

Case Study 2: Real-world Outcomes

In a real-world analysis of 225 patients treated with this compound for HRS, the overall response rate was found to be 73%, with higher response rates noted in patients with mild acute kidney injury (79%) compared to those with moderate or severe conditions .

Eigenschaften

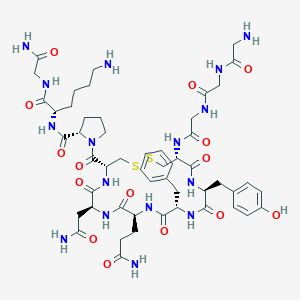

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFXAYNYRLAIU-QSVFAHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N16O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048952 | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.67e-01 g/L | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Endogenous vasopressin, also referred to as antidiuretic hormone (ADH) or arginine vasopressin (AVP), regulates important physiological processes such as osmotic balance, blood pressure regulation, sodium homeostasis, and kidney functioning. It is a nonapeptide synthesized in the hypothalamus and stored in the posterior pituitary. Vasopressin mediates its biological effects by binding to three subtypes of vasopressin receptors. V1 receptors are expressed on vascular smooth muscle and many other cells such as hepatocytes: activating these G-protein-coupled receptors leads to vasoconstriction. V2 receptors are predominantly expressed on the basolateral membrane of the distal tubule and collecting ducts of the kidney: these receptors are responsible for the antidiuretic effect of vasopressin, regulating water permeability of kidney tubules and therefore maintaining water homeostasis. V3 receptors mediate the effects of vasopressin on the central nervous system. Vasopressin is considered a stress hormone as it is released into the bloodstream in response to various volume and pressure stimuli, such as pain, surgery, syncope and shock. Shock conditions such as hypovolemia initially cause an increase in the release of vasopressin to maintain organ perfusion; however, as the shock state progresses, plasma vasopressin concentrations decrease due to several causes such as depleted stores of vasopressin in refractory shock and a central inhibitory effect of initially elevated vasopressin levels on further vasopressin release. Terlipressin is a synthetic vasopressin analogue that can cause sustained increases in blood pressure in patients with shock conditions. It exhibits twice the selectivity for vasopressin V1 receptors versus V2 receptors. Terlipressin is pharmacologically active but acts as a prodrug for [lypressin] (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent. The exact mechanism of action of terlipressin is not fully understood; however, terlipressin works to cause vasoconstriction in shock and other conditions associated with vasodilation. Hepatorenal syndrome (HRS) is caused by splanchnic and systemic arterial vasodilation along with a reduced mean arterial pressure (MAP) and cardiac output, resulting in a marked decrease in effective circulating volume. Terlipressin is thought to increase renal blood flow in patients with HRS-1 by reducing portal hypertension and blood circulation in portal vessels and increasing effective arterial volume and mean arterial pressure (MAP). | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14636-12-5 | |

| Record name | Terlipressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terlipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.